molecular formula C13H15N3O2S B2576253 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1014027-49-6

3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2576253
CAS No.: 1014027-49-6
M. Wt: 277.34
InChI Key: HDDSQYPTUURTPT-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological profiles and significant presence in pharmacological research . Pyrazole carboxamides have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial, anticancer, anti-inflammatory, and fungicidal properties, making them valuable templates in drug discovery and agrochemical research . The core pyrazole structure is a five-membered aromatic ring featuring two adjacent nitrogen atoms, and its derivatives are frequently synthesized via cyclocondensation reactions of hydrazines with various carbonyl-containing compounds . This specific compound features a methoxy group at the 3-position and a methylthioanilide moiety at the carboxamide group, structural features often associated with modulating biological activity and physicochemical properties. Researchers value this compound for exploring structure-activity relationships (SAR) in developing novel therapeutic and agrochemical agents. Pyrazole-based compounds like celecoxib (a COX-2 inhibitor) and crizotinib (an anticancer agent) have achieved clinical success, underscoring the scaffold's importance . Similarly, pyrazole carboxamides such as pydiflumetofen are established as potent fungicides, targeting succinate dehydrogenase in pathogens . This product is intended for research purposes in laboratory settings only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-8-9(13(15-16)18-2)12(17)14-10-6-4-5-7-11(10)19-3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSQYPTUURTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Methylthio-Substituted Phenyl Ring: The phenyl ring with a methylthio substituent can be attached through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical reaction for modifying biological activity or generating intermediates.

Reaction Type Conditions Products Reference
Acidic HydrolysisH₂SO₄ (concentrated), reflux3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid + 2-(methylthio)aniline
Basic HydrolysisNaOH (10%), 80°C, 6 hoursSodium salt of pyrazole carboxylic acid + liberated aniline derivative

This reaction is pH-dependent, with acidic conditions promoting faster cleavage due to protonation of the amide oxygen, increasing electrophilicity of the carbonyl carbon .

Alkylation at Pyrazole and Aniline Moieties

The methyl group on the pyrazole ring and the methylthio group on the phenyl ring participate in alkylation reactions.

Reaction Site Reagents Product Reference
N-Methyl PyrazoleCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium intermediates (e.g., N,N-dimethyl derivatives)
Methylthio Phenyl GroupEthyl Bromide, NaH, THFS-Ethylated derivatives (e.g., 2-(ethylthio)phenyl substituent)

Alkylation typically requires polar aprotic solvents (e.g., DMF, THF) and bases like potassium carbonate to deprotonate reactive sites .

Oxidation of Methylthio Substituent

The methylthio (-SMe) group on the phenyl ring is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

Oxidizing Agent Conditions Product Reference
H₂O₂ (30%)AcOH, RT, 12 hours2-(Methylsulfinyl)phenyl derivative
mCPBADCM, 0°C → RT, 6 hours2-(Methylsulfonyl)phenyl derivative

Oxidation selectivity depends on stoichiometry: equimolar H₂O₂ yields sulfoxides, while excess oxidant drives sulfone formation.

Nucleophilic Aromatic Substitution

The methoxy group (-OMe) on the pyrazole ring undergoes substitution with strong nucleophiles.

Nucleophile Conditions Product Reference
NH₃ (g)CuCl₂, DMF, 120°C, sealed tube3-Amino-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide
PiperidineK₂CO₃, DMSO, microwave, 150°C, 30 min3-Piperidinyl derivative

Microwave-assisted reactions significantly reduce reaction times compared to conventional heating.

Cyclization Reactions

The carboxamide group participates in cyclization to form heterocyclic systems, enhancing structural complexity.

Reagent Conditions Product Reference
POCl₃Reflux, 4 hoursPyrazolo[4,3-d]oxazole derivatives
Lawesson’s ReagentToluene, reflux, 2 hoursThioamide intermediates

Cyclization with POCl₃ proceeds via Vilsmeier-Haack-type intermediates, while Lawesson’s reagent converts amides to thioamides .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation at the pyrazole ring.

Coupling Type Catalyst Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME/H₂O, 80°C5-Aryl-substituted pyrazole derivatives
Buchwald-HartwigPd₂(dba)₃Xantphos, Cs₂CO₃, dioxaneN-Arylated pyrazole carboxamides

Cross-coupling efficiency depends on steric hindrance at the pyrazole ring’s C5 position .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-based transformations.

Condition Product Reference
UV (254 nm), acetoneDimerized pyrazole derivatives
UV + Rose BengalSulfur-centered radicals leading to C-S cleavage

Photoreactions are highly solvent-dependent, with acetone acting as both solvent and photosensitizer.

Enzymatic Modifications

Biocatalytic approaches enable selective modifications under mild conditions.

Enzyme Reaction Product Reference
Candida antarctica lipase BHydrolysis of methyl ester intermediatesChiral carboxylic acids
Cytochrome P450Oxidative demethylation3-Hydroxy pyrazole derivatives

Enzymatic methods are preferred for stereoselective transformations, though substrate specificity limits broad applicability .

Scientific Research Applications

Biological Activities

Research indicates that 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide exhibits a range of biological activities, primarily linked to its interaction with various enzymes and receptors. Notable applications include:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown efficacy against several cancer types:

  • Inhibition of Cancer Cell Growth : Research demonstrates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, colorectal, and liver cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key targets such as topoisomerase II, EGFR, and MEK pathways . The compound's ability to interfere with these targets positions it as a promising candidate for further development.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds within this class have demonstrated:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives exhibit significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Experimental Models : In vivo studies using carrageenan-induced edema models have shown that these compounds can effectively reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Anticonvulsant Activity : Some studies have reported anticonvulsant effects in related compounds, indicating potential for treating neurological disorders .
  • Neuroprotection Assays : Compounds similar to this pyrazole derivative have shown neuroprotective activity in various assays, suggesting their utility in neurodegenerative disease models .

Case Studies and Research Findings

Several studies provide insights into the applications of pyrazole derivatives:

  • Synthesis and Biological Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against different cell lines. Results indicated promising inhibitory effects on cancer cell proliferation .
  • Anti-inflammatory Assessment : Another research focused on synthesizing pyrazole derivatives with anti-inflammatory properties. The compounds were tested in animal models for their ability to reduce inflammation markers effectively .
  • Neuroprotection Research : Investigations into the neuroprotective effects of pyrazole derivatives revealed significant promise for developing treatments for epilepsy and other neurological conditions .

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Carboxamide Derivatives with Antimicrobial Activity

Compounds such as 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (8) and its Schiff base derivatives (e.g., 9a-j) share the pyrazole-carboxamide core but differ in substituents and biological targets (Table 1).

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives
Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) N-Substituent Key Applications
Target Compound Methyl Methoxy H 2-(Methylthio)phenyl Not explicitly reported
5-Amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (8) H Methylthio Amino 4-(3-Oxomorpholino)phenyl Antimicrobial (Gram+/−, fungi)
9j: 5-((3,4-Difluorobenzylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide H Methylthio (3,4-Difluorobenzylidene)amino 4-(3-Oxomorpholino)phenyl Antimicrobial (90% yield)
10t: 5-((4-Hydroxy-3-methoxybenzyl)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide H Methylthio (4-Hydroxy-3-methoxybenzyl)amino 4-(3-Oxomorpholino)phenyl Antimicrobial (91% yield)

Key Observations :

  • Position 3 : The target compound’s methoxy group contrasts with the methylthio group in analogs like 8 and 9j , which may influence electronic properties and bioavailability.
  • Position 5: The target compound lacks the amino or arylidene amino groups present in 8 and 9a-j, which are critical for antimicrobial activity in the latter compounds .
  • N-Substituent: The 2-(methylthio)phenyl group in the target compound differs from the 4-(3-oxomorpholino)phenyl group in 8–10t, which enhances solubility and target affinity in antimicrobial agents .

Pharmacological and Industrial Analogs

  • Penthiopyrad : A pesticidal pyrazole-carboxamide with a trifluoromethyl group at position 3 and a thienyl substituent, highlighting the role of lipophilic groups in agrochemical applications .
  • Elafibranor Intermediates: Patent compounds featuring methylthio-phenyl groups (e.g., Formula I in ) share structural motifs with the target compound but are tailored for metabolic stability .

Biological Activity

3-Methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group, a methylthio-substituted phenyl group, and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.

  • Molecular Formula : C13_{13}H15_{15}N3_3O2_2S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 1014027-49-6

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrazole derivatives with substituted phenyl groups under controlled conditions. The synthesis process typically includes:

  • Preparation of Pyrazole Derivatives : Starting from basic pyrazole structures.
  • Substitution Reactions : Introducing the methylthio and methoxy groups.
  • Formation of Carboxamide : Finalizing the structure by converting suitable intermediates into the carboxamide form.

Biological Activity

This compound is part of a broader class of pyrazole compounds known for diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown significant efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves inhibition of key enzymes related to cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes .
  • Antimicrobial Effects : Research indicates that pyrazole derivatives exhibit antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole compounds, providing insights into their potential applications:

  • Antitumor Activity : A study highlighted that pyrazole derivatives could inhibit the growth of multiple cancer cell types, indicating their potential as anticancer agents. For instance, compounds containing the 1H-pyrazole scaffold were effective against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Mechanistic Insights : Research has shown that the biological activity is often linked to structural features such as the presence of electron-donating groups (like methoxy) which enhance binding affinity to target proteins .
  • In Vivo Studies : Animal models have demonstrated that certain pyrazole derivatives can lead to significant weight loss and improved metabolic profiles in high-fat diet scenarios, suggesting potential applications in treating metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in various cancer cell lines
Anti-inflammatoryReduces cytokine production
AntimicrobialExhibits activity against bacteria and fungi
Metabolic EffectsImproves metabolic profiles in animal models

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones, followed by functionalization. For example:

Core formation : React ethyl acetoacetate with phenylhydrazine to form the pyrazole ring .

Methoxy and methylthio group introduction : Use alkylation (e.g., methyl iodide for methoxy) and nucleophilic substitution (e.g., sodium methanethiolate for methylthio) .

Carboxamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-carboxylic acid and 2-(methylthio)aniline .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (DMF or DCM) and temperature (60–80°C) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ3.8\delta \sim3.8 ppm), methylthio (δ2.5\delta \sim2.5 ppm), and carboxamide (δ8.1\delta \sim8.1 ppm NH) signals. NOESY can confirm substituent positions .
  • X-ray crystallography : Resolve crystal structure to verify regiochemistry (e.g., methoxy at position 3) .
  • FT-IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for improving the aqueous solubility of this compound in pharmacological assays?

Solubility challenges arise from hydrophobic groups (methylthio, methoxy). Strategies include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide .
  • Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain biocompatibility .
  • Nanoparticle encapsulation : Employ liposomes or PEGylated carriers to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?

Key modifications to explore:

  • Methoxy replacement : Substitute with electron-withdrawing groups (e.g., CF3_3) to modulate electronic effects on receptor binding .
  • Methylthio optimization : Replace with sulfone (-SO2_2-) for improved hydrogen bonding .
  • Pyrazole ring substitution : Introduce halogens (Cl, F) at position 5 to enhance steric complementarity .
    Methods : Synthesize analogs, test in vitro (e.g., enzyme inhibition assays), and correlate activity with computational docking (AutoDock Vina) .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted intermediates) .
  • LC-QTOF : High-resolution mass spectrometry for exact mass determination of impurities (<0.1% threshold) .
  • DSC/TGA : Assess thermal stability and detect residual solvents .

Q. How do computational methods (e.g., DFT, MD simulations) predict the compound’s metabolic stability?

  • DFT calculations : Estimate bond dissociation energies (BDEs) for methoxy and methylthio groups to predict oxidative metabolism .
  • MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • ADMET prediction tools : Use SwissADME or ADMETlab to forecast bioavailability and clearance .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?

  • Solvent controls : Include DMSO-treated cells (match final solvent concentration).
  • Positive controls : Use staurosporine or doxorubicin for apoptosis induction.
  • Resazurin assay normalization : Measure cell viability relative to untreated cells and correct for background fluorescence .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Source validation : Cross-check compound purity (HPLC ≥95%) and assay conditions (cell line, incubation time) .
  • Meta-analysis : Use tools like RevMan to aggregate data and identify outliers .
  • Orthogonal assays : Confirm activity via independent methods (e.g., SPR for binding affinity if ELISA results conflict) .

Q. What factors could explain variability in enzymatic inhibition data for this compound?

  • Enzyme source : Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications .
  • Substrate concentration : Non-linear kinetics at high substrate levels (adjust to KmK_m values).
  • Allosteric effects : Test for cooperative inhibition using Hill coefficient analysis .

Stability & Storage

Q. What conditions are optimal for long-term storage of this compound?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solvent : Dissolve in anhydrous DMSO (seal under nitrogen to avoid moisture).
  • Stability monitoring : Perform HPLC every 6 months to detect hydrolysis (carboxamide → carboxylic acid) .

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